molecular formula C22H23N3O2S B2422319 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 1112300-97-6

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2422319
CAS No.: 1112300-97-6
M. Wt: 393.51
InChI Key: WLCWYPDAGCLVOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been investigated in several studies. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[4,3-d]pyrimidin-4-one core structure. The molecule also contains a benzyl group attached to the pyrimidine ring and a methoxyphenyl group attached via a sulfanyl linkage .

Scientific Research Applications

Highly Regioselective Synthesis

A study discusses the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which shares structural similarities with the compound . This synthesis process, which yields products with various substituents, indicates the compound's potential versatility in chemical synthesis and drug development (dos Santos et al., 2015).

Antifolate Activity

Another study on pyrimidine derivatives revealed their potent dual inhibitory action against thymidylate synthase and dihydrofolate reductase, enzymes crucial in nucleotide synthesis and cellular replication. Such activities suggest that related compounds, including 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one, could be explored for antitumor or antimicrobial properties (Gangjee et al., 2008).

Antimicrobial Additives

Research on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste demonstrated significant antimicrobial effects. This suggests the possibility of using similar compounds in coatings or materials to prevent microbial growth, indicating an application in material science and antimicrobial surface development (El‐Wahab et al., 2015).

Fluorescence and Computational Analysis

Novel fluorescent compounds based on pyrimidine structures have been synthesized, showing strong solid-state fluorescence. This indicates potential applications in the development of fluorescent probes or materials for scientific research, suggesting that similar structures could be explored for optical properties and imaging applications (Yokota et al., 2012).

Properties

IUPAC Name

6-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-18-9-5-8-17(12-18)15-28-22-23-20-10-11-25(14-19(20)21(26)24-22)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWYPDAGCLVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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